molecular formula C17H19N3O B255714 1-Benzyl-4-isonicotinoylpiperazine

1-Benzyl-4-isonicotinoylpiperazine

Cat. No. B255714
M. Wt: 281.35 g/mol
InChI Key: WXHKOGBDCCKSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-isonicotinoylpiperazine (INBP) is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. INBP belongs to the class of piperazine derivatives and is known for its diverse pharmacological properties.

Scientific Research Applications

1-Benzyl-4-isonicotinoylpiperazine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 1-Benzyl-4-isonicotinoylpiperazine has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in several cancer cell lines. Additionally, 1-Benzyl-4-isonicotinoylpiperazine has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, 1-Benzyl-4-isonicotinoylpiperazine has been studied for its neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 1-Benzyl-4-isonicotinoylpiperazine is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. 1-Benzyl-4-isonicotinoylpiperazine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. Additionally, 1-Benzyl-4-isonicotinoylpiperazine has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-Benzyl-4-isonicotinoylpiperazine has been shown to exhibit various biochemical and physiological effects. 1-Benzyl-4-isonicotinoylpiperazine has been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in models of inflammation. Moreover, 1-Benzyl-4-isonicotinoylpiperazine has been shown to increase the expression of anti-inflammatory cytokines, such as IL-10. Additionally, 1-Benzyl-4-isonicotinoylpiperazine has been shown to decrease the expression of proteins involved in cell proliferation and survival, such as cyclin D1 and Bcl-2, respectively.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Benzyl-4-isonicotinoylpiperazine in lab experiments is its diverse pharmacological properties. 1-Benzyl-4-isonicotinoylpiperazine has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising compound for the development of novel therapeutics. However, one of the limitations of using 1-Benzyl-4-isonicotinoylpiperazine in lab experiments is its relatively low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 1-Benzyl-4-isonicotinoylpiperazine. One potential direction is the development of novel formulations of 1-Benzyl-4-isonicotinoylpiperazine that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-Benzyl-4-isonicotinoylpiperazine and its potential targets. Moreover, more in vivo studies are needed to determine the efficacy and safety of 1-Benzyl-4-isonicotinoylpiperazine in various disease models. Finally, the potential use of 1-Benzyl-4-isonicotinoylpiperazine as a therapeutic agent in combination with other drugs should be explored.
Conclusion:
In conclusion, 1-Benzyl-4-isonicotinoylpiperazine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-Benzyl-4-isonicotinoylpiperazine has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising compound for the development of novel therapeutics. Further studies are needed to elucidate the exact mechanism of action of 1-Benzyl-4-isonicotinoylpiperazine and its potential targets, as well as its efficacy and safety in various disease models.

Synthesis Methods

1-Benzyl-4-isonicotinoylpiperazine can be synthesized through a multi-step reaction process, starting from the reaction of isonicotinic acid with benzyl chloride to form 4-benzylisonicotinic acid. This intermediate is then reacted with piperazine to form the final product, 1-Benzyl-4-isonicotinoylpiperazine.

properties

Product Name

1-Benzyl-4-isonicotinoylpiperazine

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-pyridin-4-ylmethanone

InChI

InChI=1S/C17H19N3O/c21-17(16-6-8-18-9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2

InChI Key

WXHKOGBDCCKSTG-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=NC=C3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=NC=C3

Origin of Product

United States

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